molecular formula C6H7BrN2 B7897535 2-Bromo-6-ethyl-pyrazine

2-Bromo-6-ethyl-pyrazine

Cat. No.: B7897535
M. Wt: 187.04 g/mol
InChI Key: PXNAMPOICIOTHQ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethyl-pyrazine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the second position and an ethyl group at the sixth position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-ethyl-pyrazine can be synthesized through several methods. One common approach involves the bromination of 6-ethylpyrazine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethyl-pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research indicates that 2-bromo-6-ethyl-pyrazine exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry. Notable activities include:

  • Antimicrobial Properties : Studies have shown that pyrazine derivatives can exhibit significant antimicrobial effects against various pathogens.
  • Antitumor Activity : Certain structural modifications in pyrazines have been linked to enhanced antitumor effects, suggesting potential applications in cancer therapy.
  • Kinase Inhibition : Pyrazines are known to interact with kinase enzymes, which play crucial roles in cell signaling pathways. Inhibiting these enzymes can be beneficial in treating diseases characterized by dysregulated kinase activity.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has several potential applications in medicinal chemistry:

  • Drug Development : Its ability to inhibit specific biological targets may lead to the development of novel therapeutic agents for treating infections or cancer.
  • Biological Research : The compound can be utilized as a tool compound in biological studies to elucidate mechanisms of action for related compounds.
  • Lead Compound for Derivatization : The unique structure allows for further modifications to enhance potency or selectivity against specific targets.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its uniqueness and potential advantages:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-methylpyrazineMethyl group instead of ethylDifferent pharmacological profile
Ethyl 5-(bromomethyl)pyrazineBromomethyl group at position 5Variations in reactivity and biological activity
6-EthylpyridineLacks brominationDifferent applications in organic synthesis

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of pyrazines, including this compound, showed significant antibacterial activity against Gram-positive bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Kinase Inhibition

Research published in a peer-reviewed journal highlighted the kinase inhibitory properties of various pyrazines. It was found that this compound exhibited moderate inhibition against specific kinases involved in cancer progression, suggesting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethyl-pyrazine depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity .

Comparison with Similar Compounds

    2-Bromo-6-methylpyrazine: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-6-ethylpyrazine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 2-Bromo-6-ethyl-pyrazine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can make it more reactive in substitution and coupling reactions compared to its chloro or methyl counterparts .

Biological Activity

2-Bromo-6-ethyl-pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom and an ethyl group positioned on the pyrazine ring. This specific arrangement influences its reactivity and biological interactions, making it a valuable precursor in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The presence of the bromine atom may enhance its binding affinity to microbial targets, improving efficacy.
  • Anti-inflammatory Effects : Research indicates that derivatives of pyrazines can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties. The mechanism likely involves inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : There is emerging evidence that this compound derivatives may inhibit cancer cell proliferation. For example, related compounds have shown significant antiproliferative effects in various cancer cell lines, with IC50 values indicating potent activity .

The biological effects of this compound are believed to stem from its interactions with specific biological targets, including enzymes and receptors. The bromine atom enhances the compound's reactivity, potentially increasing its binding affinity to these targets. This mechanism is crucial for its effectiveness in medicinal applications .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

CompoundKey DifferencesBiological Activity
2-Bromo-6-methylpyrazine Methyl instead of ethyl groupLower antimicrobial activity
2-Chloro-6-ethylpyrazine Chlorine instead of bromineReduced anticancer potential

The presence of the bromine atom in this compound contributes to its enhanced reactivity compared to its chloro or methyl counterparts.

Study on Anticancer Activity

In a study evaluating the anticancer properties of pyrazine derivatives, this compound was tested against various cancer cell lines. The results indicated significant growth inhibition, with IC50 values comparable to established chemotherapeutics. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of pyrazine derivatives, including this compound. The compound demonstrated substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Properties

IUPAC Name

2-bromo-6-ethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNAMPOICIOTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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